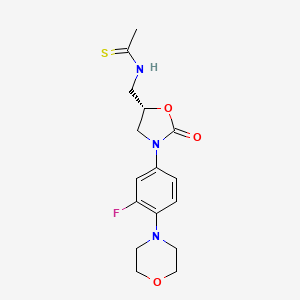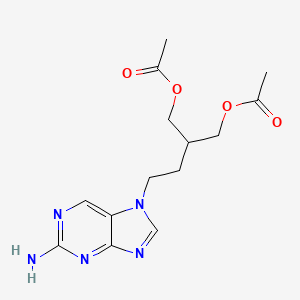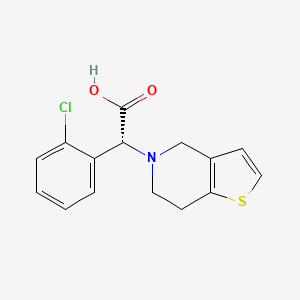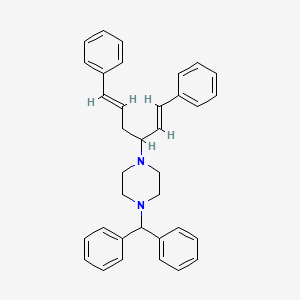
Clarithromycine Impureté M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin Impurity M is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like Clarithromycin Impurity M are important to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .
Applications De Recherche Scientifique
Clarithromycin Impurity M is primarily used in pharmaceutical research to:
Quality Control: Ensuring the purity and stability of clarithromycin by identifying and quantifying impurities.
Method Validation: Developing and validating analytical methods for impurity detection.
Stability Studies: Assessing the stability of clarithromycin under various conditions.
In addition to pharmaceutical research, Clarithromycin Impurity M can be used in:
Biological Studies: Investigating the biological activity and toxicity of impurities.
Chemical Synthesis: Studying the chemical behavior and reactivity of macrolide impurities.
Mécanisme D'action
Target of Action
Clarithromycin Impurity M, also known as 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime , is a derivative of Clarithromycin, a well-known macrolide antibiotic . The primary target of Clarithromycin and its derivatives is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics.
Mode of Action
Clarithromycin and its derivatives, including Clarithromycin Impurity M, inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin may be bacteriostatic or bactericidal .
Biochemical Pathways
It is known that the inhibition of protein synthesis disrupts essential bacterial functions, leading to the cessation of growth or death of the bacteria .
Pharmacokinetics
Clarithromycin has increased oral bioavailability (52 to 55%), increased plasma concentrations, and a longer elimination half-life (3.3 to 4.9 hours) compared to erythromycin . It also has extensive diffusion into various body tissues and fluids . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin .
Result of Action
The result of Clarithromycin Impurity M’s action would be the inhibition of bacterial growth or the death of the bacteria, due to the disruption of protein synthesis . This makes it potentially useful in the treatment of various bacterial infections.
Action Environment
The action of Clarithromycin Impurity M, like other antibiotics, can be influenced by various environmental factors. For instance, the concentration of the impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures . Furthermore, the efficacy of Clarithromycin can be affected by the pH of the environment, as it is known to be unstable under acidic conditions .
Analyse Biochimique
Biochemical Properties
Clarithromycin Impurity M plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes and proteins during its formation. Specifically, it is generated when erythromycin-A is treated with hydroxylamine and acetic acid in isopropyl alcohol . The interaction involves the formation of a hydrazinium salt, which is a key intermediate in the synthesis pathway. This impurity can affect the overall yield and purity of the final clarithromycin product.
Cellular Effects
Clarithromycin Impurity M can influence cellular processes by interacting with cellular proteins and enzymes. Its presence in clarithromycin formulations may lead to unintended cellular responses. For instance, impurities in macrolide antibiotics have been shown to affect cell signaling pathways and gene expression . Clarithromycin Impurity M may similarly impact cellular metabolism and function, although specific studies on its cellular effects are limited.
Molecular Mechanism
The molecular mechanism of action of Clarithromycin Impurity M involves its interaction with biomolecules during the synthesis of clarithromycin. The impurity is formed through an acid-base interaction involving hydroxylamine and erythromycin-A This interaction leads to the formation of a hydrazinium salt, which can further react to produce the impurity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clarithromycin Impurity M can change over time. The stability and degradation of this impurity are influenced by factors such as temperature and reaction time . Prolonged reaction times and elevated temperatures can increase the concentration of Clarithromycin Impurity M in the reaction mixture. Studies have shown that the impurity can be observed at higher concentrations when the reaction is conducted at 58°C for 72 hours or at 70°C for 24 hours .
Dosage Effects in Animal Models
The effects of Clarithromycin Impurity M at different dosages in animal models have not been extensively studied. It is known that macrolide antibiotics, including clarithromycin, can have varying effects based on dosage. High doses of clarithromycin can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . It is plausible that Clarithromycin Impurity M may contribute to these effects at higher concentrations.
Metabolic Pathways
Clarithromycin Impurity M is involved in the metabolic pathways of clarithromycin synthesis. The impurity is formed during the reaction of erythromycin-A with hydroxylamine and acetic acid . This reaction is part of the metabolic pathway that leads to the production of clarithromycin. The presence of the impurity can affect the overall metabolic flux and the levels of metabolites in the synthesis process.
Transport and Distribution
The transport and distribution of Clarithromycin Impurity M within cells and tissues are not well-characterized. It is known that clarithromycin and its metabolites are distributed widely in the body, including in tissues such as the liver and lungs . The impurity may follow similar distribution patterns, although specific studies on its transport and distribution are lacking.
Subcellular Localization
The subcellular localization of Clarithromycin Impurity M has not been specifically studied. Clarithromycin and its metabolites are known to localize in various cellular compartments, including the cytoplasm and mitochondria . It is possible that Clarithromycin Impurity M may also localize in similar subcellular compartments, potentially affecting its activity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity M is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which can further react to form various impurities, including Clarithromycin Impurity M .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, methylation, and purification. The formation of impurities like Clarithromycin Impurity M can be influenced by reaction conditions such as temperature, reaction time, and the presence of specific reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin Impurity M can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can result in reduced forms of the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Erythromycin A Oxime: An intermediate in the synthesis of clarithromycin, which can also form various impurities.
Clarithromycin Impurity R: Another impurity formed during clarithromycin synthesis, with a different chemical structure and properties.
Uniqueness: Clarithromycin Impurity M is unique due to its specific formation pathway and chemical structure. Its identification and characterization are crucial for ensuring the quality and safety of clarithromycin as a pharmaceutical product .
Propriétés
Numéro CAS |
127182-43-8 |
|---|---|
Formule moléculaire |
C37H68N2O13 |
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
Clé InChI |
MPBKKWQXSHKTAP-UXZNNQEFSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















